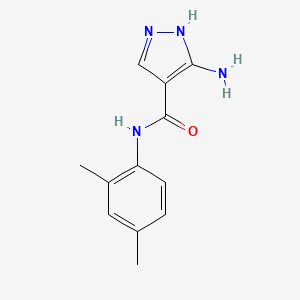

5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-3-4-10(8(2)5-7)15-12(17)9-6-14-16-11(9)13/h3-6H,1-2H3,(H,15,17)(H3,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFFGXYUXXKZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NN=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with an appropriate amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential as a therapeutic agent due to its biological activities:

- Anticancer Activity : Research indicates that 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide exhibits significant growth inhibition against various cancer cell lines. For instance, it has shown a growth inhibition of approximately 54.25% against HepG2 liver cancer cells and about 38.44% against HeLa cervical cancer cells while demonstrating minimal toxicity to normal fibroblast cells .

- Antimicrobial Properties : The compound has demonstrated antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development targeting infectious diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .

Agricultural Applications

The compound's biological activity extends beyond human health:

- Pesticidal Activity : Due to its ability to inhibit specific enzymes in pests, it is being explored as a potential pesticide or herbicide. This application can help improve crop yields while reducing reliance on traditional chemical pesticides .

Material Science

In addition to its biological applications, 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is being investigated for use in materials science:

- Dyes and Pigments : The compound can be utilized in the synthesis of dyes and pigments due to its structural properties, which allow for the modification of color attributes in various materials.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer efficacy of 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide, researchers treated HepG2 and HeLa cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant selectivity towards cancer cells over normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this compound.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against common pathogens using 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide. The compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its viability as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The aryl substituent on the carboxamide nitrogen significantly influences melting points, solubility, and crystallinity. Key comparisons include:

Key Observations :

- Methyl groups (as in the target compound) lower melting points compared to unsubstituted phenyl (4a: 247°C vs. 4b: 178°C) due to reduced crystallinity .

- Chloro and nitro substituents (e.g., 4c in ) increase molecular weight and polarity but may hinder solubility in non-polar environments .

Cannabinoid Receptor Antagonism

- Target Compound : Likely shares activity with analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM at CB1) due to similar lipophilic aryl groups. The 2,4-dimethylphenyl substituent may enhance blood-brain barrier penetration .

Antimicrobial Activity

- 5-Amino-N-(2,4-dimethoxyphenyl)-3-(2,4-dimethoxyphenylamino)-1H-pyrazole-4-carboxamide (6k): Exhibits moderate antimicrobial activity (MIC = 8–16 µg/mL) due to methoxy groups facilitating membrane interaction. The target compound’s methyl groups may offer similar advantages but with reduced electron-donating effects .

Biological Activity

5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound belongs to the pyrazole class of heterocycles, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is , and it exhibits properties that make it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide demonstrates notable antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In comparison to standard anti-inflammatory drugs, it exhibited significant inhibitory activity, suggesting its potential utility in treating inflammatory diseases .

Antitumor Activity

The antitumor potential of this pyrazole derivative has been explored in various cancer cell lines. It has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models. The combination of this compound with conventional chemotherapeutics like doxorubicin has been studied to assess synergistic effects, revealing enhanced cytotoxicity against resistant cancer cell lines .

The biological activity of 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is believed to involve its interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, influencing cellular pathways related to inflammation and tumor growth . The exact mechanisms are still under investigation but are thought to involve:

- Inhibition of key signaling pathways : This includes pathways involved in inflammation and cancer cell survival.

- Interaction with specific receptors : The compound may bind to receptors that regulate immune responses or cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide, a comparison with other pyrazole derivatives is essential. Below is a summary table highlighting the differences in biological activities among selected compounds.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide | Moderate | Significant | High |

| 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | Low | Moderate | Moderate |

| 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | High | Low | Low |

Case Studies

Several case studies have examined the biological effects of this compound:

- Anticancer Study : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cells demonstrated that 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide significantly reduced cell viability compared to untreated controls. The combination with doxorubicin resulted in enhanced cytotoxic effects.

- Anti-inflammatory Assay : A study evaluating the cytokine production in lipopolysaccharide-stimulated macrophages revealed that treatment with this pyrazole derivative led to a marked decrease in TNF-α and IL-6 levels compared to controls.

Q & A

Q. What are the recommended synthetic protocols for 5-amino-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide, and how can reaction parameters be optimized for higher yields?

Methodological Answer: The synthesis involves three key steps:

- Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) in the presence of DMF-DMA to form the pyrazole ester intermediate .

- Hydrolysis : Basic hydrolysis (e.g., NaOH in ethanol/water, 70°C, 4 h) converts the ester to the carboxylic acid derivative .

- Amide Coupling : Activation of the carboxylic acid using EDC/HOBt, followed by reaction with 2,4-dimethylaniline at 0–5°C to minimize racemization. Optimal molar ratios (1:1.2 acid-to-amine) and purification via recrystallization (ethanol/water) yield >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR : and NMR in DMSO-d6 resolve aromatic protons (δ 7.2–7.4 ppm) and confirm amide formation (N–H at δ 10.2 ppm) .

- XRD : Single-crystal X-ray diffraction (e.g., monoclinic P21/c system) provides bond-length validation (C–N: 1.335 Å, C=O: 1.227 Å) and dihedral angles between aromatic rings .

- IR : Stretching frequencies for amide (1640–1680 cm) and amino (3300–3500 cm) groups confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational geometry predictions?

Methodological Answer:

- Periodic DFT Calculations : Incorporate crystal lattice parameters (e.g., a=9.0032 Å, β=92.003°) to simulate solid-state effects, improving agreement with experimental bond lengths .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯O, N–H⋯N) influencing molecular conformation .

- Validation : Cross-check computational models with structurally analogous pyrazole derivatives from crystallographic databases (e.g., CCDC) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogues with varying aryl substitutions?

Methodological Answer:

- Systematic Substitution : Synthesize analogues with electron-donating (e.g., -CH) or withdrawing (e.g., -Cl) groups at the 2- and 4-positions of the phenyl ring to assess steric/electronic effects .

- Bioactivity Profiling : Test IC values against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Computational Modeling :

Q. How should contradictory bioactivity data between in vitro and cellular assays be addressed?

Methodological Answer:

- Assay Optimization : Standardize cell permeability conditions (e.g., use of transport inhibitors like verapamil) to mitigate efflux pump effects.

- Metabolite Screening : LC-MS/MS analysis of intracellular compound stability (e.g., detect N-dealkylation byproducts).

- Control Experiments : Compare with structurally validated positive/negative controls (e.g., 5-amino-N-phenyl derivatives ).

Data Contradiction Analysis

Q. When encountering conflicting solubility data across studies, what validation approaches are recommended?

Methodological Answer:

- Standardized Protocols : Use USP buffer systems (pH 1.2–7.4) and dynamic light scattering (DLS) to measure solubility under controlled conditions.

- Temperature Gradients : Assess solubility at 25°C vs. 37°C to identify thermal stability issues.

- Cross-Validation : Compare with logP predictions (e.g., ACD/Labs) and experimental shake-flask measurements .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.